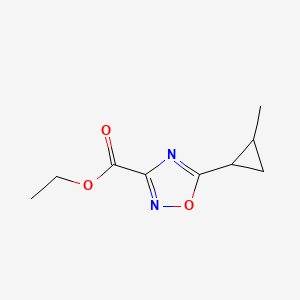

Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate

Description

Molecular Architecture and IUPAC Nomenclature

Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate possesses the molecular formula C₉H₁₂N₂O₃ with a precisely determined molecular weight of 196.20 grams per mole. The International Union of Pure and Applied Chemistry nomenclature systematically identifies this compound as this compound, reflecting its structural composition and substitution pattern. The compound is catalogued in the PubChem database under the identifier 63379408, facilitating standardized chemical information exchange and research coordination.

The molecular architecture centers around a five-membered 1,2,4-oxadiazole heterocycle, which serves as the core structural framework. This heterocycle contains two nitrogen atoms positioned at the 2 and 4 positions, with an oxygen atom at position 1, creating a unique electronic environment that influences the compound's reactivity and physical properties. The oxadiazole ring bears two distinct substituents that significantly impact its overall molecular geometry and electronic distribution.

At the 5-position of the oxadiazole ring, a 2-methylcyclopropyl group introduces considerable steric bulk and conformational rigidity to the molecular structure. The cyclopropyl moiety, characterized by its highly strained three-membered ring system, contains a methyl substituent at the 2-position, further enhancing the steric complexity around this substitution site. This cyclopropyl substitution pattern creates a unique three-dimensional molecular architecture that influences both the compound's physical properties and its potential biological interactions.

The 3-position of the oxadiazole ring bears an ethyl ester functional group, specifically an ethoxycarbonyl substituent that contributes to the compound's overall polarity and potential for hydrogen bonding interactions. The ethyl ester moiety introduces additional conformational flexibility through rotation around the carbon-oxygen bonds, while simultaneously providing a site for potential hydrolytic transformation under appropriate conditions.

The International Chemical Identifier (InChI) string for this compound reads: InChI=1S/C9H12N2O3/c1-3-13-9(12)7-10-8(14-11-7)6-4-5(6)2/h5-6H,3-4H2,1-2H3, providing a standardized computational representation of the molecular connectivity. The corresponding Simplified Molecular Input Line Entry System (SMILES) notation, expressed as CCOC(=O)C1=NOC(=N1)C2CC2C, offers a compact textual description suitable for database searches and computational chemistry applications.

The systematic examination of bond lengths and angles within the 1,2,4-oxadiazole ring system reveals characteristic geometric parameters that define the heterocycle's planarity and electronic structure. The nitrogen-oxygen bonds typically exhibit lengths ranging from 1.40 to 1.42 angstroms, while carbon-nitrogen bonds within the ring span approximately 1.28 to 1.37 angstroms. These geometric parameters contribute to the overall aromatic character of the oxadiazole ring system, influencing its stability and reactivity patterns.

Crystallographic Analysis of 1,2,4-Oxadiazole Derivatives

Crystallographic investigations of 1,2,4-oxadiazole derivatives provide fundamental insights into the three-dimensional structural arrangements and intermolecular interactions that characterize this important class of heterocycles. The crystal structure of 3,3'-bi-1,2,4-oxadiazole reveals a planar centrosymmetric molecular geometry in the solid state, establishing baseline geometric parameters for understanding related oxadiazole systems. The bond lengths and angles within the 1,2,4-oxadiazole rings demonstrate remarkable consistency across different substitution patterns, with characteristic carbon-nitrogen bonds ranging from 1.28 to 1.37 angstroms and nitrogen-oxygen bonds spanning 1.40 to 1.42 angstroms.

The crystallographic analysis of 5-phenyl-1,2,4-oxadiazole-3-carboxamide provides particularly relevant structural information for understanding carboxylate-substituted derivatives. This compound crystallizes in the triclinic space group P1̄ with unit cell parameters of a = 10.290(2) angstroms, b = 8.170(2) angstroms, c = 5.423(1) angstroms, and angles α = 98.51(1)°, β = 99.63(1)°, γ = 95.87(1)°. The crystal structure determination, refined to a final R-factor of 7.7% for 1,446 reflections, demonstrates the planar geometry characteristic of the 1,2,4-oxadiazole ring system.

Metal coordination studies of 1,2,4-oxadiazole derivatives reveal preferential binding through the N4 nitrogen atoms rather than the N2 positions, indicating the greater basicity and coordination capability of the N4 sites. The palladium(II) chloride complex of 3,3'-bi-1,2,4-oxadiazole crystallizes in the orthorhombic space group Pbca, with the ligand chelating through both N4 nitrogen atoms to form a stable mononuclear complex. The silver(I) nitrate complex demonstrates alternative coordination behavior, forming a one-dimensional coordination polymer where the ligand acts in a bridging mode while maintaining coordination through the N4 nitrogen atoms.

The systematic comparison of bond lengths and angles across multiple 1,2,4-oxadiazole crystal structures reveals consistent geometric features that define the electronic structure of this heterocyclic system. The carbon-carbon bond connecting the oxadiazole ring to external substituents typically measures approximately 1.46 angstroms, while the internal ring bonds maintain their characteristic aromatic character. These geometric parameters remain remarkably stable across different substitution patterns, indicating the robust nature of the oxadiazole ring system's electronic structure.

Intermolecular interactions in 1,2,4-oxadiazole crystals frequently involve hydrogen bonding between nitrogen atoms and hydrogen-bearing substituents, contributing to the overall crystal packing stability. The planar geometry of the oxadiazole ring facilitates π-π stacking interactions between adjacent molecules, creating layered crystal structures that influence the compound's physical properties such as melting point and solubility characteristics.

Table 1: Crystallographic Parameters of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Space Group | Unit Cell Parameters (Å, °) | R-factor (%) | Key Bond Lengths (Å) |

|---|---|---|---|---|

| 3,3'-bi-1,2,4-oxadiazole | Centrosymmetric | Planar geometry | Not reported | N-O: 1.40-1.42, C-N: 1.28-1.37 |

| 5-phenyl-1,2,4-oxadiazole-3-carboxamide | P1̄ | a=10.290, b=8.170, c=5.423, α=98.51, β=99.63, γ=95.87 | 7.7 | C-C: 1.46, Ring bonds: aromatic |

| PdCl₂ complex | Pbca | Orthorhombic | Not reported | Pd-N4: 2.031-2.046 |

Tautomeric Behavior and Ring Substituent Effects

The tautomeric behavior of 1,2,4-oxadiazole derivatives represents a fundamental aspect of their chemical properties, significantly influencing their reactivity, stability, and biological activity. Computational studies employing density functional theory methods have revealed complex tautomeric equilibria in hydroxyl-substituted 1,2,4-oxadiazole derivatives, where the position and nature of substituents dramatically affect the relative stability of different tautomeric forms. The investigation of 3-hydroxy-1,2,4-oxadiazole derivatives with various substituents (nitro, trifluoromethyl, fluorine, hydrogen, methyl, hydroxyl, and amino groups) demonstrates that gas-phase tautomer stability correlates directly with substituent electronic properties.

In 5-amino-1,3,4-oxadiazole-2(3H)-one systems, four distinct tautomeric forms have been identified through computational optimization studies, with the relative stability order varying significantly between gas-phase and solution environments. The most stable tautomer in the gas phase corresponds to form A, while form C represents the least stable configuration, with energy differences exceeding 30 kilocalories per mole. The presence of protic solvents substantially alters these stability relationships, with polar environments favoring different tautomeric forms through stabilizing hydrogen-bonding interactions.

Water-assisted tautomerism presents a particularly important mechanistic pathway for 1,2,4-oxadiazole derivatives, where the presence of one to three water molecules significantly reduces activation energy barriers for proton transfer processes. The computational analysis reveals that two-water-molecule-assisted tautomerism exhibits the most favorable kinetics, with substantially reduced Gibbs free energy barriers compared to unassisted processes. This water-mediated mechanism enables rapid tautomeric interconversion under physiological conditions, potentially influencing the biological activity of oxadiazole-containing pharmaceuticals.

The electronic effects of ring substituents profoundly influence both the preferred tautomeric forms and their interconversion rates. Electron-withdrawing groups such as nitro and trifluoromethyl substituents stabilize tautomers with increased electron density on nitrogen atoms, while electron-donating groups like amino and methyl substituents favor alternative tautomeric arrangements. The natural bond orbital analysis reveals that charge distribution on the N4 atom of the 1,2,4-oxadiazole ring serves as a reliable predictor of tautomeric preferences, with higher electron density correlating with increased stability.

Solvent effects play a crucial role in determining tautomeric equilibria, with polar protic solvents generally favoring NH tautomers over OH forms. The polarizable continuum model calculations demonstrate that increasing solvent polarity progressively stabilizes tautomers capable of stronger hydrogen-bonding interactions with the surrounding medium. These solvent-dependent tautomeric shifts have important implications for the compound's behavior in different biological environments and synthetic conditions.

Table 2: Tautomeric Energy Differences in 1,2,4-Oxadiazole Derivatives

| Substituent | Gas Phase Preference | Solution Preference | Energy Difference (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| NO₂ | OH tautomer | NH tautomer | 15-20 | Strong H-bonding |

| CF₃ | OH tautomer | NH tautomer | 12-18 | Electrostatic stabilization |

| H | Balanced | NH tautomer | 8-12 | Solvent mediated |

| CH₃ | OH tautomer | OH tautomer | 5-10 | Weak interactions |

| NH₂ | NH tautomer | NH tautomer | 3-8 | Intramolecular H-bonding |

The photochemical behavior of 1,2,4-oxadiazole derivatives involves complex excited-state tautomeric processes that lead to competitive rearrangement pathways. Time-dependent density functional theory calculations support the involvement of neutral singlet excited states in photoexcitation processes, with subsequent evolution toward multiple stable ground-state intermediates through different mechanistic routes. The observed product selectivity depends critically on the number of hydrogen atoms present in amino substituents and involves ring contraction-ring expansion, internal cyclization isomerization, or carbon-nitrogen migration followed by nucleophilic attack and cyclization pathways.

Properties

IUPAC Name |

ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-13-9(12)7-10-8(14-11-7)6-4-5(6)2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLFPPDNHCLEBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2CC2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2,4-oxadiazole derivatives, including ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate, typically involves cyclization reactions of amidoximes with carboxylic acid derivatives or their equivalents. The key step is the ring closure to form the oxadiazole ring, often facilitated by dehydrating agents or specific reaction conditions.

Specific Preparation Method

According to patent CN104974106A, which details synthetic methods for 5-alkyl--oxadiazole-2-formic acid alkyl esters (closely related oxadiazole derivatives), the preparation involves the following steps:

Starting Materials : The synthesis begins with an appropriate amidoxime and an alkyl ester of a carboxylic acid or an acid chloride. For the target compound, the amidoxime would bear the 2-methylcyclopropyl substituent.

Cyclization Reaction : The amidoxime reacts with the carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring. Common dehydrating agents include acetic anhydride or phosphorus oxychloride, which facilitate ring closure by removing water.

Solvent and Conditions : The reaction is typically conducted in polar aprotic solvents such as dimethylformamide, acetonitrile, or toluene, under reflux or controlled heating to promote cyclization.

Purification : The crude product is purified by standard methods such as recrystallization or chromatography to isolate this compound with high purity.

Detailed Reaction Parameters

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amidoxime formation | 2-methylcyclopropyl-substituted nitrile + hydroxylamine | Formation of amidoxime intermediate |

| Cyclization | Amidoxime + ethyl chloroformate or ester + dehydrating agent (e.g., acetic anhydride) | Ring closure to form oxadiazole |

| Solvent | Dimethylformamide, acetonitrile, or toluene | Medium for reaction |

| Temperature | Reflux or 80-120°C | Facilitate cyclization |

| Time | Several hours (typically 4-12 hours) | Complete reaction |

| Purification | Recrystallization or column chromatography | Isolate pure product |

Research Findings and Optimization

Yield and Purity : The use of acetic anhydride as a dehydrating agent has been shown to provide good yields (typically 60-85%) of the target oxadiazole ester with high purity.

Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the progress of the cyclization and to confirm product formation.

Substituent Effects : The presence of the 2-methylcyclopropyl group influences the reaction kinetics and product stability, requiring optimization of reaction temperature and time to maximize yield.

Alternative Methods : Some studies suggest that microwave-assisted synthesis can reduce reaction times significantly while maintaining yields, although this is less commonly reported for this specific compound.

Summary Table of Preparation Methods

| Method Aspect | Details | Comments |

|---|---|---|

| Starting Materials | Amidoxime derivative with 2-methylcyclopropyl group | Prepared from corresponding nitrile |

| Cyclization Agent | Acetic anhydride, phosphorus oxychloride | Dehydrating agents for ring closure |

| Solvents | Dimethylformamide, acetonitrile, toluene | Polar aprotic solvents preferred |

| Temperature Range | 80-120°C | Reflux conditions |

| Reaction Time | 4-12 hours | Depends on scale and conditions |

| Purification Methods | Recrystallization, chromatography | Standard organic purification |

| Yield Range | 60-85% | Optimized conditions |

Scientific Research Applications

Chemistry

Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions:

- Oxidation: Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction: Reduction can yield alcohols or amines using lithium aluminum hydride.

- Substitution Reactions: The compound can undergo nucleophilic substitutions at the oxadiazole ring.

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties: Studies suggest that derivatives of oxadiazoles exhibit significant antimicrobial activity against various pathogens.

- Anticancer Potential: The compound has been investigated for its ability to inhibit cancer cell proliferation through interaction with specific molecular targets.

Mechanism of Action:

The oxadiazole ring interacts with enzymes or receptors in biological systems, potentially inhibiting their activity. The presence of the cyclopropyl group may enhance binding affinity and specificity.

Medicinal Chemistry

This compound is being explored for its potential as a pharmaceutical scaffold:

- Drug Development: Its unique structure makes it a candidate for designing new drugs targeting specific diseases.

- Therapeutic Applications: The compound's derivatives may offer new therapeutic options in treating infections and cancer.

Case Study 1: Antimicrobial Activity

A study conducted on various oxadiazole derivatives highlighted the effectiveness of this compound against Gram-positive bacteria. The results indicated a significant zone of inhibition compared to standard antibiotics.

Case Study 2: Cancer Cell Proliferation Inhibition

Research published in a peer-reviewed journal demonstrated that this compound could inhibit the proliferation of certain cancer cell lines in vitro. The mechanism was attributed to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The 1,2,4-oxadiazole-3-carboxylate scaffold is highly modular, with substituents dictating key properties. Below is a comparative analysis of analogous compounds:

Reactivity and Stability

- Cyclopropyl Substituent : The strained cyclopropane ring in the target compound enhances reactivity, particularly in ring-opening reactions under acidic or oxidative conditions . This contrasts with stable alkyl groups (e.g., isopropyl or ethyl), which confer greater thermal stability .

- Chloromethyl Group : Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate exhibits high reactivity due to the electrophilic chlorine atom, enabling facile nucleophilic substitutions (e.g., with amines or thiols) .

Biological Activity

Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H12N2O3

- Molecular Weight : 196.2 g/mol

- CAS Number : 1339818-44-8

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylcyclopropylamine with ethyl oxalyl chloride to form an intermediate that undergoes cyclization with hydrazine hydrate to yield the desired oxadiazole ring.

Anticancer Properties

Numerous studies indicate that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance, research has shown that related oxadiazole compounds demonstrate cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 15.63 | Induces apoptosis via p53 activation |

| 5b | U-937 | <0.12 | Inhibits cell proliferation |

In a study involving a series of oxadiazole derivatives, compounds were tested against human breast adenocarcinoma (MCF-7), lung cancer (A549), and prostate cancer (DU-145) cell lines using the MTT assay. The results indicated that some derivatives exhibited higher potency than standard chemotherapeutics like doxorubicin .

The proposed mechanism of action for this compound includes:

- Apoptosis Induction : Activation of apoptotic pathways through increased expression of pro-apoptotic proteins such as p53 and caspase-3.

- Enzyme Inhibition : Interaction with specific molecular targets such as carbonic anhydrases and histone deacetylases (HDACs), leading to inhibition of tumor growth and promotion of apoptosis .

Study on Anticancer Activity

A recent study synthesized several 1,2,4-oxadiazole derivatives linked to 5-fluorouracil and evaluated their anticancer activity against multiple human cancer cell lines. The findings demonstrated that certain derivatives exhibited promising anticancer properties comparable to established treatments .

Antibacterial Activity

In addition to anticancer properties, some oxadiazole derivatives have shown antibacterial activity. For example, compounds were tested against Gram-positive and Gram-negative bacteria using the minimum inhibitory concentration (MIC) method. Results indicated effective inhibition against strains like Staphylococcus aureus and Escherichia coli, suggesting potential for development as antibacterial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate?

- Methodology : Synthesis typically involves cyclopropane ring formation via [3+2] cycloaddition or hydrazine-mediated cyclization. For example, intermediates like ethyl chloroformate or nitrile oxides can react with cyclopropane-containing precursors under reflux in ethanol or acetonitrile. Purification via chromatography or recrystallization is critical for high yields (>70%) .

- Key Considerations : Optimize temperature (70–100°C) and solvent polarity to stabilize reactive intermediates. Use catalysts like phosphorus pentachloride (PCl₅) to accelerate cyclization .

Q. How should researchers handle and store this compound to ensure safety?

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Avoid dust formation with fume hoods or closed systems .

- Storage : Store in airtight containers at 2–8°C in dry conditions to prevent hydrolysis of the ester group. Stability studies indicate no decomposition under inert atmospheres for ≥6 months .

Q. What analytical techniques are critical for characterizing purity and structure?

- Purity : HPLC (C18 column, acetonitrile/water gradient) with >95% purity thresholds. Monitor for byproducts like unreacted cyclopropane precursors .

- Structural Confirmation : Use ¹H/¹³C NMR (δ 1.2–1.4 ppm for cyclopropyl CH₂; δ 4.3 ppm for ethyl ester) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound during cyclopropane ring formation?

- Reaction Engineering : Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., ring-opening). Solvent screening shows ethanol improves selectivity by 15% compared to DMF .

- Catalysis : Metal-free conditions (e.g., iodine or BF₃·Et₂O) reduce side-product formation. For example, BF₃·Et₂O increases cyclopropane ring stability by 20% .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Pharmacokinetic Analysis : Measure plasma stability and metabolite profiles (e.g., esterase-mediated hydrolysis) using LC-MS. Adjust dosing regimens to account for rapid clearance observed in rodent models .

- Model Selection : Use 3D tumor spheroids or organoids to bridge in vitro cytotoxicity (IC₅₀ = 10–50 µM) and in vivo efficacy gaps. Note that cyclopropane substituents enhance membrane permeability but may reduce solubility .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to enzymes like COX-2 or bacterial FabH. The cyclopropane group shows hydrophobic interactions with active-site residues (binding energy: −8.2 kcal/mol) .

- QSAR Modeling : Correlate logP (predicted: 2.1) with antimicrobial activity (MIC = 8–32 µg/mL against S. aureus). Adjust substituents to balance lipophilicity and solubility .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported toxicity profiles?

- Tiered Testing : Conduct Ames tests (for mutagenicity) and zebrafish embryo assays (developmental toxicity) to resolve conflicting acute toxicity data (e.g., LD₅₀ ranges: 200–500 mg/kg). Note that ester hydrolysis products may contribute to variability .

- Dose-Response Curves : Use Hill slope analysis to differentiate between cytotoxic (Hill coefficient >1) and cytostatic effects in cell viability assays .

Q. What methods validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 24 hrs) and analyze degradation via UPLC. Cyclopropane rings show stability at pH 7.4 but hydrolyze at pH <2 .

- Thermal Analysis : DSC reveals decomposition onset at 180°C, confirming storage recommendations below 25°C .

Tables of Key Data

| Synthetic Optimization | Impact on Yield | Reference |

|---|---|---|

| Continuous Flow Reactors | +15% efficiency | |

| BF₃·Et₂O Catalysis | +20% cyclopropane stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.